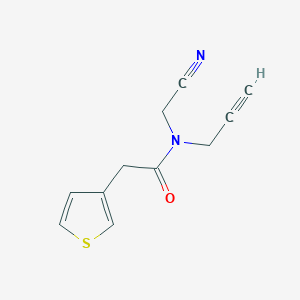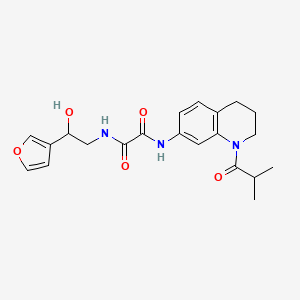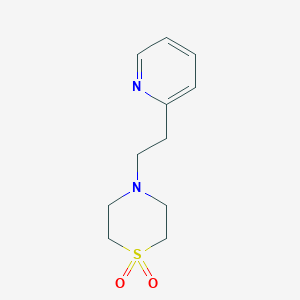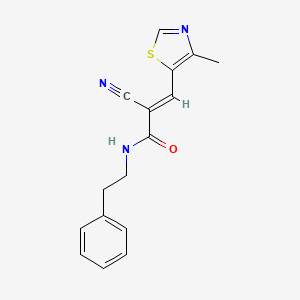
N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide, also known as CTAP, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. CTAP is a selective antagonist of the μ-opioid receptor, which is a type of receptor that is involved in the modulation of pain and reward pathways in the brain. Additionally, we will list future directions for research on CTAP.
科学研究应用
N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide has been used extensively in scientific research to study the μ-opioid receptor and its role in pain and reward pathways in the brain. This compound has been shown to be a highly selective antagonist of the μ-opioid receptor, meaning that it blocks the effects of opioids specifically at this receptor while leaving other receptors unaffected. This makes this compound a valuable tool for studying the role of the μ-opioid receptor in various physiological and pathological conditions, such as addiction, chronic pain, and depression.
作用机制
N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide works by binding to the μ-opioid receptor and preventing the binding of opioids such as morphine and fentanyl. This results in the blocking of the opioid-induced activation of the receptor and subsequent downstream signaling pathways. This compound has been shown to be highly selective for the μ-opioid receptor, with little to no activity at other opioid receptors.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to block the analgesic effects of opioids, indicating its potential as a treatment for opioid addiction. This compound has also been shown to have antidepressant effects, possibly through its modulation of the reward pathway in the brain. Additionally, this compound has been shown to have anti-inflammatory effects, indicating its potential as a treatment for inflammatory conditions such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide is its high selectivity for the μ-opioid receptor, which allows for specific targeting of this receptor in research studies. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, this compound has poor solubility in water, which can make dosing and administration challenging.
未来方向
There are several future directions for research on N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide. One area of interest is the development of more potent and selective μ-opioid receptor antagonists based on the structure of this compound. Additionally, further research is needed to fully understand the role of the μ-opioid receptor in various physiological and pathological conditions, and to develop new treatments for these conditions based on the modulation of this receptor. Finally, research is needed to develop more effective dosing and administration methods for this compound in animal studies.
合成方法
The synthesis of N-(Cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide involves several steps, starting with the reaction of 3-bromothiophene with sodium hydride to form 3-thiophenylsodium. This intermediate is then reacted with ethyl chloroacetate to form 3-ethylthiophene-2-carboxylic acid ethyl ester. The ester is then hydrolyzed with sodium hydroxide to form 3-ethylthiophene-2-carboxylic acid, which is then coupled with propargylamine to form N-prop-2-ynyl-3-ethylthiophene-2-carboxamide. Finally, the cyano group is introduced by reacting the amide with acetyl cyanide in the presence of a base, resulting in the formation of this compound.
属性
IUPAC Name |
N-(cyanomethyl)-N-prop-2-ynyl-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-2-5-13(6-4-12)11(14)8-10-3-7-15-9-10/h1,3,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUSRKGSMMNWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2828717.png)
![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828718.png)

![1h-Pyrrolo[3,2-h]quinoline-8-amine](/img/structure/B2828723.png)
![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2828724.png)
![8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2828727.png)

![5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2828729.png)
![N-[1-(1-Methylpiperidin-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2828731.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide](/img/structure/B2828732.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2828733.png)
![phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2828734.png)
![1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine](/img/structure/B2828737.png)
